molecular formula C16H15F2N3O4S B12411789 (R)-(+)-Pantoprazole-d6

(R)-(+)-Pantoprazole-d6

Cat. No.: B12411789
M. Wt: 389.4 g/mol
InChI Key: IQPSEEYGBUAQFF-FZCPNQNRSA-N
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Description

®-(+)-Pantoprazole-d6 is a deuterated form of ®-(+)-Pantoprazole, a proton pump inhibitor used primarily in the treatment of gastrointestinal conditions such as gastroesophageal reflux disease and Zollinger-Ellison syndrome. The deuterium atoms in ®-(+)-Pantoprazole-d6 replace the hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-Pantoprazole-d6 typically involves the incorporation of deuterium atoms into the ®-(+)-Pantoprazole molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the target molecule.

Industrial Production Methods: Industrial production of ®-(+)-Pantoprazole-d6 follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring the reaction conditions are optimized for maximum yield and purity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: ®-(+)-Pantoprazole-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the sulfoxide group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to sulfides.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

®-(+)-Pantoprazole-d6 has various scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of proton pump inhibitors.

    Biology: Employed in biological studies to understand the effects of deuterium substitution on drug metabolism and efficacy.

    Medicine: Investigated for its potential therapeutic benefits in treating gastrointestinal disorders with improved pharmacokinetic properties.

    Industry: Utilized in the pharmaceutical industry for the development of more stable and effective proton pump inhibitors.

Mechanism of Action

®-(+)-Pantoprazole-d6 exerts its effects by inhibiting the hydrogen-potassium adenosine triphosphatase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition reduces the production of gastric acid, providing relief from acid-related gastrointestinal conditions. The deuterium substitution enhances the compound’s metabolic stability, potentially leading to prolonged therapeutic effects.

Comparison with Similar Compounds

    ®-(+)-Pantoprazole: The non-deuterated form with similar therapeutic effects but potentially different pharmacokinetic properties.

    Omeprazole: Another proton pump inhibitor with a different chemical structure but similar mechanism of action.

    Lansoprazole: A proton pump inhibitor with a different substitution pattern on the aromatic ring.

Uniqueness: ®-(+)-Pantoprazole-d6 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and pharmacokinetic profile compared to its non-deuterated counterpart and other proton pump inhibitors.

Properties

Molecular Formula

C16H15F2N3O4S

Molecular Weight

389.4 g/mol

IUPAC Name

2-[(R)-[3,4-bis(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole

InChI

InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/t26-/m1/s1/i1D3,2D3

InChI Key

IQPSEEYGBUAQFF-FZCPNQNRSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=NC=C1)C[S@@](=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC([2H])([2H])[2H]

Canonical SMILES

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC

Origin of Product

United States

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